1,3-Diazabicyclo[3.2.1]octane 1,3-Diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 20419-27-6
VCID: VC8345321
InChI: InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2
SMILES: C1CN2CC1CNC2
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

1,3-Diazabicyclo[3.2.1]octane

CAS No.: 20419-27-6

Cat. No.: VC8345321

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diazabicyclo[3.2.1]octane - 20419-27-6

Specification

CAS No. 20419-27-6
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name 1,3-diazabicyclo[3.2.1]octane
Standard InChI InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2
Standard InChI Key DWGZFVFPZSVCJJ-UHFFFAOYSA-N
SMILES C1CN2CC1CNC2
Canonical SMILES C1CN2CC1CNC2

Introduction

Structural and Nomenclature Considerations

The bicyclo[3.2.1]octane framework consists of a seven-membered ring system with two bridging carbons, creating distinct spatial arrangements. In 1,3-diazabicyclo[3.2.1]octane, nitrogen atoms occupy the 1- and 3-positions, conferring unique electronic and steric properties. Comparative analysis with the well-studied 3,8-diazabicyclo[3.2.1]octane (CAS 280-06-8) reveals critical differences in dipole alignment and hydrogen-bonding capacity, which influence reactivity and biological activity .

Table 1: Comparative Structural Properties of Diazabicyclo[3.2.1]octane Isomers

IsomerNitrogen PositionsDipole Moment (Debye)pKa (N-H)
1,3-Diazabicyclo1, 33.28.5
3,8-Diazabicyclo3, 82.87.9
1,6-Diazabicyclo1, 63.59.1

Data derived from computational modeling studies of analogous structures .

The 1,3-isomer’s compact nitrogen placement creates a strained electronic environment, favoring participation in 1,3-dipolar cycloadditions and acid-catalyzed rearrangements. This contrasts with the 3,8-isomer, where nitrogen spacing enables stable hydrogen-bonding networks critical for enzyme inhibition .

Synthetic Methodologies and Reaction Mechanisms

Cycloaddition Strategies

Recent advances in azomethine ylide chemistry have enabled the synthesis of diazabicyclo[3.2.1]octane derivatives via 1,3-dipolar cycloadditions. The reaction of 3-oxidopyraziniums with acrylate derivatives proceeds through a stepwise mechanism:

  • Ylide Formation: Deprotonation of 2(1H)-pyrazinones generates 3-oxidopyrazinium intermediates .

  • Cycloaddition: Concerted [3+2] addition with dipolarophiles like methyl acrylate yields 3,8-diazabicyclo[3.2.1]octane adducts (51–73% yield) .

  • Rearrangement: Wagner-Meerwein skeletal reorganization converts [3.2.1] products to [2.2.2] isomers under acidic conditions .

Key Mechanistic Insight: Density functional theory (DFT) calculations confirm the 3,8-diazabicyclo[3.2.1]octane forms directly rather than through aza-Diels-Alder pathways . Steric effects dominate regioselectivity—bulky tert-butyl acrylate favors [3.2.1] products, while methyl 2-phenyl acrylate shifts preference to [2.2.2] systems .

Lactonization and Tricyclic Derivatives

Acrylic acid derivatives undergo post-cycloaddition lactonization, producing novel tricyclic lactone-lactam systems (71% yield with acrylic acid) . This transformation proceeds via:

  • Acid-catalyzed ring-opening of the [2.2.2] intermediate

  • Intramolecular esterification

  • Crystallization-driven thermodynamic control

Table 2: Reaction Outcomes with Selected Dipolarophiles

DipolarophileProduct TypeYield (%)
Methyl acrylate[3.2.1] adduct73
Methyl 2-phenylacrylate[2.2.2] adduct40
Acrylic acidTricyclic lactone-lactam71

Data adapted from large-scale synthetic studies .

Compoundβ-Lactamase ClassIC50 (nM)Serum Stability (t1/2)
DBO-1A12>24 h
DBO-2C818 h
DBO-3D2106 h

Data from enzymatic assays and pharmacokinetic studies .

Comparative Analysis with Related Architectures

The diazabicyclo[3.2.1]octane system occupies a unique niche among constrained heterocycles:

  • vs Diazabicyclo[2.2.2]octane: The [3.2.1] framework exhibits greater conformational flexibility, enabling adaptation to enzyme active sites .

  • vs Tropane Alkaloids: Reduced basicity (pKa ~8 vs 10 for tropane) minimizes off-target receptor interactions while maintaining blood-brain barrier permeability.

Critical Design Principle: Bridgehead nitrogen geometry dictates target engagement—1,3-placement favors transition-state analog formation in enzymes, while 3,8-substitution enables allosteric modulation .

Future Directions and Challenges

Synthetic Chemistry Frontiers

  • Photocatalytic Functionalization: Late-stage C–H activation could enable direct C-2 functionalization without pre-functionalized substrates .

  • Continuous Flow Systems: Implementing biphasic flow reactors may improve yields in large-scale cycloadditions by minimizing side-rearrangements .

Therapeutic Development

  • Targeted Antibiotic Combinations: Covalent linking of diazabicyclo inhibitors to β-lactam antibiotics via cleavable linkers may enhance bacterial penetration .

  • Neurodegenerative Disease Applications: Computational docking studies suggest 1,3-diazabicyclo derivatives could inhibit acetylcholinesterase with improved selectivity over current therapeutics.

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